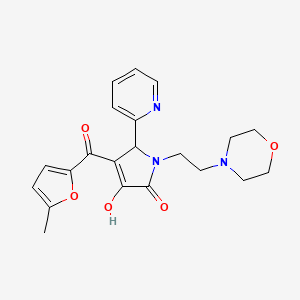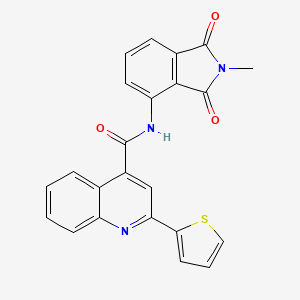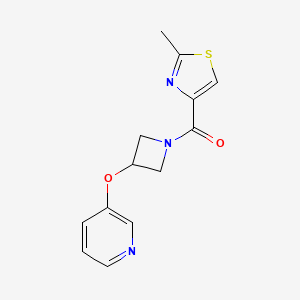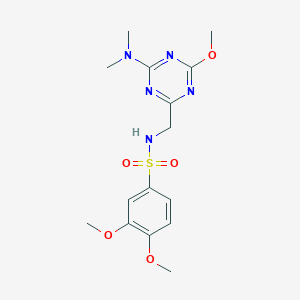
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process:
Formation of the 1,3,5-triazine ring: : Starting with an appropriate precursor, such as cyanuric chloride, which undergoes substitution reactions to introduce the dimethylamino and methoxy groups.
Introduction of the sulfonamide group: : The intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under specific conditions, often in the presence of a base to form the final sulfonamide compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for yield and purity. Conditions such as solvent choice, reaction temperature, and purification methods (like recrystallization or chromatography) are fine-tuned to meet industrial standards.
化学反应分析
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups allows for oxidation reactions, potentially forming quinone-like structures.
Reduction: : The compound can be reduced under specific conditions, potentially affecting the triazine ring or the sulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazine ring or the aromatic sulfonamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems.
Major Products Formed
The major products depend on the reaction type. Oxidation may yield quinone derivatives, reduction may simplify the compound to its base components, and substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis, specifically in the formation of more complex molecules.
Biology: : Potential as a biochemical probe due to its reactivity and ability to interact with biological macromolecules.
Medicine: : Investigation into its use as a pharmaceutical agent, especially in the development of new drugs targeting various diseases.
Industry: : Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide exerts its effects involves:
Molecular Targets: : Interacting with nucleophiles like enzymes or DNA, potentially altering their function or activity.
Pathways Involved: : The exact pathways depend on the specific application but may involve inhibition or activation of enzymatic processes, or interference with molecular signaling pathways.
相似化合物的比较
Unique Features
Compared to other sulfonamides, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzenesulfonamide stands out due to its combination of a triazine ring and multiple methoxy groups, which enhance its reactivity and versatility.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad applications in medicine.
4-(dimethylamino)pyridine: : Known for its use as a nucleophilic catalyst in organic synthesis.
Methoxybenzene derivatives: : Similar structures with varying functional groups that influence their chemical behavior.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industry, with the potential for diverse applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-20(2)14-17-13(18-15(19-14)25-5)9-16-26(21,22)10-6-7-11(23-3)12(8-10)24-4/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRAZHQKEINGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
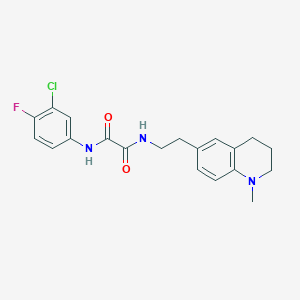
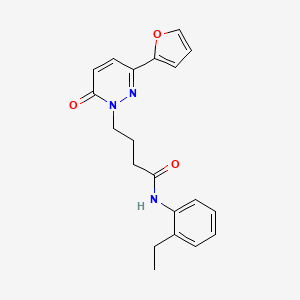
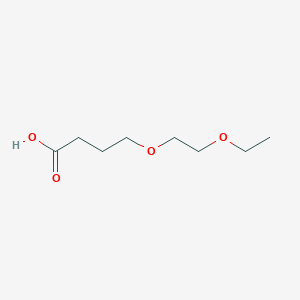
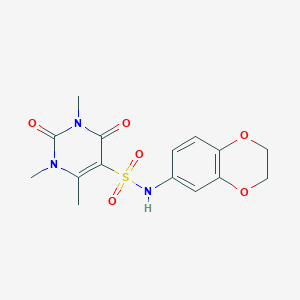
![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)
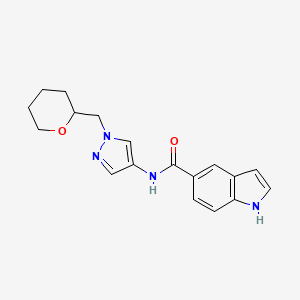
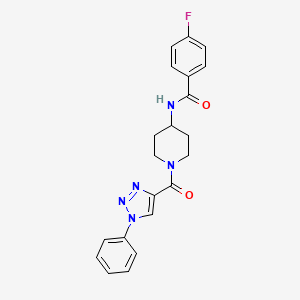
![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
